N-(2-methylphenyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide
Overview
Description
N-(2-methylphenyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.152477885 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
- A study described the synthesis and biological evaluation of a compound similar to N-(2-methylphenyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, highlighting its role as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound exhibits significant antitumor activity both in vitro and in vivo, indicating its potential as an anticancer drug (Zhou et al., 2008).
Neuroleptic Activity
- Research into benzamides of N,N-disubstituted ethylenediamines, including compounds structurally related to this compound, has shown promising results as potential neuroleptics. These compounds exhibit inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential utility in treating psychosis (Iwanami et al., 1981).
Antidepressant and Nootropic Agents
- A study on Schiff’s bases and 2-azetidinones derived from this compound analogs showed significant antidepressant and nootropic activities in animal models. These findings support the potential of such compounds in the development of central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).
Metabolic Studies
- The metabolic fate and disposition of a compound structurally related to this compound, known as GDC-0449 (vismodegib), were investigated in rats and dogs. The study revealed extensive metabolism with significant excretion through feces, highlighting the importance of understanding the metabolic pathways of such compounds for their development as therapeutic agents (Yue et al., 2011).
Properties
IUPAC Name |
N-(2-methylphenyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-5-2-3-6-17(14)20-19(23)16-10-8-15(9-11-16)13-21-12-4-7-18(21)22/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQKVLWJXQWCSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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